Heptyltriphenylphosphonium bromide

Catalog No.
S714509
CAS No.
13423-48-8
M.F
C25H30BrP
M. Wt
441.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptyltriphenylphosphonium bromide

CAS Number

13423-48-8

Product Name

Heptyltriphenylphosphonium bromide

IUPAC Name

heptyl(triphenyl)phosphanium;bromide

Molecular Formula

C25H30BrP

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C25H30P.BrH/c1-2-3-4-5-15-22-26(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25;/h6-14,16-21H,2-5,15,22H2,1H3;1H/q+1;/p-1

InChI Key

WCZSOHSGMBVYFW-UHFFFAOYSA-M

SMILES

CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Organic Synthesis

  • Stereospecific rearrangement of epoxides

    HTPB acts as a catalyst for the rearrangement of epoxides to quaternary carbaldehydes with high stereoselectivity. This transformation is valuable for the synthesis of complex organic molecules with specific spatial arrangements of atoms. [Source: Sigma-Aldrich product page, ]

  • Regio- and stereoselective oxidations

    HTPB can be combined with the oxidant 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) to achieve regio- and stereoselective oxidations of various organic compounds. This method offers precise control over the reaction site and stereochemistry of the product, making it useful for the synthesis of complex natural products and pharmaceuticals. [Source: Sigma-Aldrich product page, ]

  • Synthesis of bioactive compounds

    HTPB has been employed in the synthesis of several biologically active molecules, including:

    • Male pheromone of termites

      Researchers utilized HTPB as a catalyst in the synthesis of the male pheromone of two Zootermopsis termite species. This work contributes to the understanding of termite communication and potentially the development of novel pest control strategies. [Source: Sigma-Aldrich product page, ]

    • Climacostol

      HTPB facilitates the diastereoselective synthesis of climacostol, a natural product with antitumor activity. This finding highlights the potential of HTPB in the discovery and development of new anticancer drugs. [Source: Sigma-Aldrich product page, ]

    • Chiral vinylphosphonate analogs of FTY720

      HTPB plays a role in the enantioselective synthesis of chiral vinylphosphonate and phosphonate analogs of FTY720, an immunosuppressive agent. This research explores the development of novel therapeutic agents with improved efficacy or reduced side effects. [Source: Sigma-Aldrich product page, ]

    • Embelin derivatives

      HTPB participates in the preparation of embelin derivatives with XIAP inhibitory and anticancer activity. XIAP (X-linked inhibitor of apoptosis protein) plays a role in cell death regulation, and its inhibition can be a potential avenue for cancer treatment. [Source: Sigma-Aldrich product page, ]

Heptyltriphenylphosphonium bromide is a quaternary ammonium salt characterized by the presence of a heptyl group attached to a triphenylphosphonium moiety. Its chemical formula is C25H30BrPC_{25}H_{30}BrP and its CAS number is 13423-48-8. The compound is typically a white to off-white solid and is soluble in organic solvents, making it useful in various chemical applications. Heptyltriphenylphosphonium bromide serves as a phase transfer catalyst and is known for its ability to facilitate reactions between organic and inorganic phases due to its lipophilic nature.

The mechanism of action of HTPB depends on its specific application.

  • Phase-Transfer Catalysis

    In this role, HTPB forms a complex with anionic species, allowing them to migrate between immiscible phases. This complexation facilitates the reaction between the transferred anion and a substrate in the other phase [].

  • Precursor for Functional Phosphonium Salts

    HTPB serves as a starting material for the synthesis of various phosphonium salts. The specific mechanism of action of these derivatives depends on their functional groups and intended use.

, most notably in the stereospecific rearrangement of epoxides to form quaternary carbaldehydes. This property highlights its utility in organic synthesis, particularly in the synthesis of complex molecules where specific stereochemistry is required . Additionally, it can engage in nucleophilic substitution reactions, acting as a source of the heptyl group in various transformations.

Heptyltriphenylphosphonium bromide can be synthesized through several methods:

  • Alkylation of Triphenylphosphine: The most common method involves the alkylation of triphenylphosphine with 1-bromoheptane. This reaction typically occurs under basic conditions to facilitate the formation of the quaternary ammonium salt.
  • Phase Transfer Catalysis: In some cases, phase transfer catalysts can be used to enhance the reaction efficiency during the synthesis process.
  • Reflux Conditions: The reaction mixture is often heated under reflux to ensure complete conversion and optimal yield.

These methods highlight the versatility and accessibility of heptyltriphenylphosphonium bromide for various synthetic applications.

Heptyltriphenylphosphonium bromide has several notable applications:

  • Phase Transfer Catalysis: It is widely used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
  • Synthesis of Complex Molecules: The compound aids in synthesizing complex organic molecules, particularly those requiring specific stereochemistry.
  • Research Tool: It serves as a reagent in various chemical research applications, particularly in studies involving phosphonium compounds.

Interaction studies involving heptyltriphenylphosphonium bromide primarily focus on its role as a phase transfer catalyst and its interactions within organic synthesis pathways. Its ability to solubilize ionic compounds in organic solvents makes it an important reagent for enhancing reaction rates and yields. Investigating its interactions with different substrates can provide insights into optimizing reaction conditions and expanding its utility in synthetic chemistry.

Heptyltriphenylphosphonium bromide shares similarities with other phosphonium salts, which often exhibit similar properties and applications. Below are some comparable compounds:

Compound NameStructureUnique Features
TriphenylphosphineC18H15PC_{18}H_{15}PWidely used as a ligand in coordination chemistry
Benzyltriphenylphosphonium chlorideC22H24ClPC_{22}H_{24}ClPCommonly used in organic synthesis as a phase transfer catalyst
Octadecyltriphenylphosphonium bromideC31H52BrPC_{31}H_{52}BrPKnown for its application in membrane technology

Heptyltriphenylphosphonium bromide's unique heptyl chain distinguishes it from these similar compounds, affecting its solubility and reactivity profiles, making it particularly suitable for specific synthetic applications where medium-chain alkyl groups are beneficial.

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13423-48-8

Dates

Modify: 2023-08-15

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